molecular formula C11H22ClNO B1422689 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride CAS No. 1333616-84-4

3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride

Cat. No.: B1422689
CAS No.: 1333616-84-4
M. Wt: 219.75 g/mol
InChI Key: XDODVRHVVIBDSK-UHFFFAOYSA-N
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Description

3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride is a chemical compound with the molecular formula C11H22ClNO and a molecular weight of 219.75 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Chemical Reactions Analysis

3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride can be compared with other similar spiro compounds, such as:

    3-ethoxy-N-methylspiro[3.4]octan-1-amine: The non-hydrochloride form of the compound.

    3-ethoxy-N-methylspiro[3.4]octan-1-amine acetate: A similar compound with an acetate group instead of a hydrochloride group.

    3-ethoxy-N-methylspiro[3.4]octan-1-amine sulfate: A similar compound with a sulfate group instead of a hydrochloride group.

The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which enhances its stability and solubility .

Properties

IUPAC Name

3-ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-3-13-10-8-9(12-2)11(10)6-4-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODVRHVVIBDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCC2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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